![molecular formula C9H7BrN2O B15205299 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. It is a solid at room temperature and is typically stored in a dry environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through a multi-step process. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF)
Major Products
Aplicaciones Científicas De Investigación
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), making them potential candidates for cancer therapy.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the development of various cancers. By inhibiting FGFRs, this compound can potentially block the signaling pathways that promote tumor growth and progression .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, making it less versatile in chemical reactions.
1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a methyl group, which affects its chemical properties and reactivity .
Uniqueness
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the combination of functional groups it possesses. The presence of the bromine atom, methyl group, and aldehyde group allows for a wide range of chemical modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
5-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-2-7(10)3-11-9(8)12/h2-5H,1H3 |
Clave InChI |
MIZMPEJGHMETRR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1N=CC(=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)

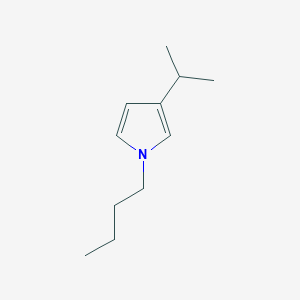

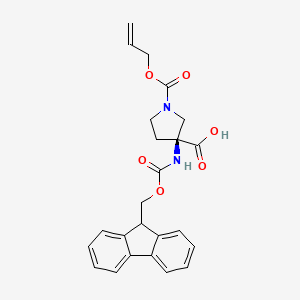
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
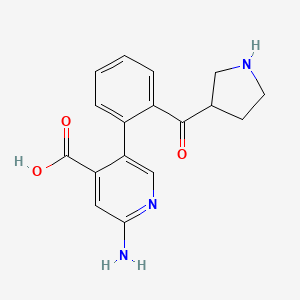

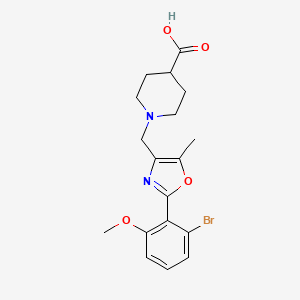
![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
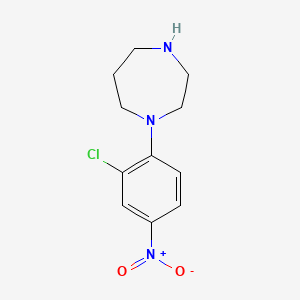
![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
